1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
Description
This compound is a heterocyclic organic molecule featuring a piperidine core substituted with a sulfonyl-linked 1-methylimidazole moiety and a pyridin-3-yl ethanone group. The sulfonyl group enhances stability and may influence binding interactions, while the pyridine ring contributes to π-stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-10-7-18-16(19)24(22,23)14-4-8-20(9-5-14)15(21)11-13-3-2-6-17-12-13/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUSVWCSFCVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one, with the molecular formula C16H20N4O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.42 g/mol
- Purity : Typically around 95%.
The compound exhibits various biological activities through its interaction with specific molecular targets, particularly in the central nervous system (CNS) and other physiological systems. The sulfonyl imidazole moiety is believed to play a critical role in modulating receptor activity and enzyme inhibition.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial activity. For instance, derivatives containing piperidine and sulfonamide functionalities have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Activity | Bacterial Strain | IC50 (µM) |
|---|---|---|---|
| 7l | Strong | Salmonella typhi | 2.14 |
| 7m | Moderate | Bacillus subtilis | 0.63 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 0.75 |
| Urease | Moderate Inhibitor | 10.5 |
3. Dopamine Receptor Modulation
Studies have explored the compound's potential as a selective D3 dopamine receptor agonist. High-throughput screening has identified analogs that exhibit significant binding affinity and functional potency at D3 receptors while minimizing activity at D2 receptors, which is beneficial for treating conditions like schizophrenia and Parkinson's disease .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of novel piperidine derivatives, the compound was found to significantly inhibit the growth of pathogenic bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of this compound indicated that it could enhance cognitive functions in animal models by modulating cholinergic pathways, suggesting its utility in treating cognitive impairments .
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a COX-II inhibitor , which is relevant in the treatment of inflammatory diseases. Studies have shown that derivatives of imidazole and piperidine can exhibit anti-inflammatory properties, indicating that this compound may also possess similar effects .
Antiviral Activity
Research has indicated that imidazopyridine derivatives, structurally related to this compound, have shown efficacy against respiratory syncytial virus and other viral infections. This suggests that the compound could be investigated for antiviral properties, particularly in the context of respiratory diseases .
Cancer Research
Given its structural components, there is potential for this compound to act as an inhibitor of specific cancer-related pathways. The imidazole ring is known to interact with various biological targets, which could be exploited in developing anticancer therapies .
Case Study 1: COX-II Inhibition
In a recent study, a series of compounds related to this structure were synthesized and evaluated for their ability to inhibit COX-II enzymes. The results demonstrated that certain derivatives exhibited comparable ED50 values to established drugs like Celecoxib, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antiviral Screening
A study focused on imidazopyridine derivatives found that several compounds displayed single nanomolar activities against viral targets. This emphasizes the need for further exploration of related structures, including 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one, in antiviral drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional group additions. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Core Flexibility vs. Activity: The target compound’s piperidine core (vs. Piperazine derivatives often exhibit improved solubility but may compromise metabolic stability due to increased flexibility .
Sulfonyl Group Impact :
- The 1-methylimidazole sulfonyl group in the target compound differs from methanesulfonylphenyl in . The former may confer stronger hydrogen-bonding interactions with biological targets, whereas the latter enhances electron-withdrawing effects, critical for kinase inhibition .
Heterocyclic Substituents: Pyridin-3-yl ethanone in the target compound contrasts with thiazol-dihydroisoxazole in . The pyridine’s planar structure supports π-π interactions, while dihydroisoxazole introduces stereochemical complexity, which may improve fungicidal specificity .
Functional Group Trade-offs: The ethylamino group in simplifies synthesis but reduces bioactivity compared to the target’s imidazole sulfonyl group, which likely enhances receptor binding .
Research Implications
- Agrochemical Potential: Structural parallels with fungicidal derivatives in suggest the target compound could inhibit fungal cytochrome P450 enzymes or chitin biosynthesis.
- Pharmaceutical Relevance : The pyridine and imidazole motifs align with kinase inhibitor scaffolds (e.g., ), warranting exploration in oncology.
- Synthetic Challenges : The sulfonyl-imidazole linkage may pose stability issues under acidic conditions, necessitating formulation optimization .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonylation and ketone coupling. Key steps include:
- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with 4-aminopiperidine under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonamide intermediate .
- Coupling : Using a nucleophilic substitution or amide bond formation to attach the pyridin-3-yl ethanone moiety. Solvent choice (e.g., dichloromethane or THF) and temperature control (reflux vs. room temperature) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via TLC and HPLC .
Advanced: How can computational modeling resolve contradictions in experimental spectral data for this compound?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from conformational flexibility or solvent effects. Methodologies include:
- DFT Calculations : Compare computed H/C NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate stereochemistry or tautomeric forms .
- Molecular Dynamics Simulations : Analyze solvent interactions (e.g., DMSO vs. CDCl) to explain peak splitting or unexpected coupling constants .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, which provides definitive bond angles and torsion parameters .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : H and C NMR (400–600 MHz) identify proton environments and confirm sulfonamide/piperidine connectivity. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-TOF) to distinguish from byproducts. Expected [M+H]: Calculated for CHNOS: 356.1332 .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2%) and validate retention time consistency .
Advanced: How does the sulfonyl-piperidine moiety influence the compound’s pharmacokinetic properties?
Answer:
The sulfonyl group enhances metabolic stability and solubility but may affect membrane permeability. Research approaches:
- LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity. Sulfonamides typically lower LogP (~1.5–2.5) compared to non-sulfonylated analogs .
- CYP450 Inhibition Assays : Use human liver microsomes to evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4), which are critical for predicting drug-drug interactions .
- Permeability Studies : Conduct Caco-2 cell assays to quantify apical-to-basal transport, correlating with oral bioavailability .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Sulfonamide Hydrolysis : Under acidic/basic conditions, the sulfonamide bond may cleave. Mitigation: Use pH-neutral buffers and avoid prolonged heating .
- Imidazole Ring Oxidation : The 1-methylimidazole group is prone to oxidation. Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere (N/Ar) .
- Piperidine Ring Epimerization : Chiral centers may racemize during coupling. Use low-temperature conditions (<0°C) and chiral HPLC to monitor enantiomeric excess .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
Answer:
- Scaffold Modifications : Replace the pyridin-3-yl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance target binding. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (piperidine ring) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (K) .
Basic: What solvent systems are compatible with this compound for crystallization?
Answer:
- Polar Solvents : Ethanol/water (7:3) or acetone/hexane mixtures promote slow crystallization, yielding needle-like crystals suitable for X-ray analysis .
- Non-Polar Systems : Dichloromethane/pentane (1:5) is effective for high-melting-point polymorphs. Monitor crystal growth via polarized light microscopy .
Advanced: How can variable-temperature NMR elucidate dynamic behavior in solution?
Answer:
- VT-NMR Experiments : Acquire spectra from −50°C to 80°C in DMSO-d. Restricted rotation around the sulfonamide C–N bond may coalesce at higher temperatures, revealing energy barriers (ΔG) .
- NOESY/ROESY : Detect through-space interactions between the imidazole and pyridine rings to confirm preferred conformers .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. The compound may cause irritation (Category 2) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .
Advanced: How can metabolomic profiling predict in vivo degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
